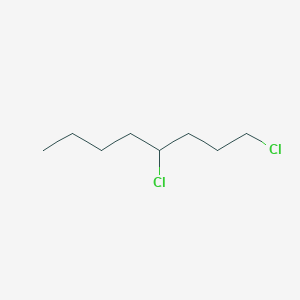

1,4-Dichlorooctane

Description

BenchChem offers high-quality 1,4-Dichlorooctane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dichlorooctane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

56375-92-9 |

|---|---|

Molecular Formula |

C8H16Cl2 |

Molecular Weight |

183.12 g/mol |

IUPAC Name |

1,4-dichlorooctane |

InChI |

InChI=1S/C8H16Cl2/c1-2-3-5-8(10)6-4-7-9/h8H,2-7H2,1H3 |

InChI Key |

MZMYAXREHSQDRT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CCCCl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1,4-Dichlorooctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1,4-dichlorooctane. Due to a scarcity of experimentally determined data in peer-reviewed literature, this document primarily presents estimated values derived from computational models. It also includes generalized experimental protocols for the determination of key physical properties applicable to liquid haloalkanes, alongside safety and handling guidelines.

Chemical Identity

1,4-Dichlorooctane is a halogenated alkane. Its chemical structure consists of an eight-carbon chain with chlorine atoms attached to the first and fourth carbon atoms.

| Identifier | Value |

| IUPAC Name | 1,4-dichlorooctane |

| CAS Number | 56375-92-9[1][2] |

| Molecular Formula | C₈H₁₆Cl₂[1][2] |

| Canonical SMILES | CCCCC(CCCCl)Cl[1][2] |

| InChI | InChI=1S/C8H16Cl2/c1-2-3-5-8(10)6-4-7-9/h8H,2-7H2,1H3[2] |

| InChIKey | MZMYAXREHSQDRT-UHFFFAOYSA-N[2] |

Physical Properties

The following table summarizes the estimated physical properties of 1,4-dichlorooctane. These values are computationally derived and should be considered as approximations. Experimental verification is recommended for any critical applications.

| Property | Value | Source |

| Molecular Weight | 183.12 g/mol | [1][2] |

| Melting Point | 6.2 °C (estimate) | [1] |

| Boiling Point | 221.51 °C (estimate) | [1] |

| Density | 1.0333 g/cm³ (estimate) | [1] |

| Refractive Index | 1.4357 (estimate) | [1] |

Molecular Structure

The structure of 1,4-dichlorooctane is fundamental to its physical and chemical properties. The presence of two chlorine atoms introduces polarity and increases the molecule's mass and intermolecular forces compared to its parent alkane, octane.

Caption: Ball-and-stick model of 1,4-dichlorooctane.

Experimental Protocols for Physical Property Determination

Boiling Point Determination (Distillation Method)

The boiling point is a crucial indicator of a liquid's volatility and the strength of its intermolecular forces. A common and accurate method for its determination is through distillation.

Caption: General workflow for boiling point determination.

Methodology:

-

Apparatus Setup: A standard distillation apparatus is assembled, consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: The round-bottom flask is charged with a sample of 1,4-dichlorooctane and a few boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated. The temperature is monitored closely as the liquid begins to vaporize.

-

Data Recording: The temperature is recorded when the first drop of condensate falls into the receiving flask. The temperature should remain constant throughout the distillation of a pure compound. This constant temperature is the boiling point.

-

Pressure Correction: The atmospheric pressure is recorded, and the observed boiling point is corrected to the standard pressure of 760 mmHg if necessary.

Density Determination

Density is a fundamental physical property that relates the mass of a substance to the volume it occupies.

Caption: General workflow for density determination.

Methodology:

-

Mass Measurement: A clean, dry pycnometer (a flask with a specific volume) is accurately weighed.

-

Sample Filling: The pycnometer is filled with 1,4-dichlorooctane, ensuring no air bubbles are present.

-

Temperature Equilibration: The filled pycnometer is placed in a thermostat bath at a specific temperature (e.g., 20 °C) until thermal equilibrium is reached.

-

Final Mass Measurement: The pycnometer is removed from the bath, dried, and weighed again.

-

Calculation: The density is calculated by dividing the mass of the liquid (final mass minus initial mass) by the known volume of the pycnometer.

Refractive Index Measurement

The refractive index is a measure of how much light bends, or refracts, when it enters a substance. It is a characteristic property of a substance and is useful for identification and purity assessment.

Methodology:

-

Instrument Calibration: An Abbe refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

Sample Application: A few drops of 1,4-dichlorooctane are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken should also be recorded, as the refractive index is temperature-dependent.

Safety and Handling

While a specific safety data sheet for 1,4-dichlorooctane is not widely available, general precautions for handling halogenated hydrocarbons should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

This guide serves as a foundational resource for understanding the physical properties of 1,4-dichlorooctane. For all laboratory and research applications, it is imperative to consult a comprehensive and up-to-date Safety Data Sheet (SDS) from the chemical supplier.

References

An In-depth Technical Guide to 1,4-Dichlorooctane

CAS Number: 56375-92-9 IUPAC Name: 1,4-dichlorooctane Molecular Formula: C₈H₁₆Cl₂

This technical guide provides a comprehensive overview of 1,4-Dichlorooctane, focusing on its chemical properties, potential synthesis methodologies, and applications as a chemical intermediate for researchers, scientists, and professionals in drug development.

Physicochemical and Computed Properties

1,4-Dichlorooctane is a halogenated alkane characterized by an eight-carbon chain with chlorine atoms at the 1 and 4 positions.[1] Its bifunctional nature makes it a potentially useful building block in organic synthesis. The following tables summarize its key identifiers and computed physicochemical properties.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 56375-92-9 | [1] |

| Molecular Weight | 183.12 g/mol | [1][2] |

| Canonical SMILES | CCCCC(CCCCl)Cl | [1][2] |

| InChIKey | MZMYAXREHSQDRT-UHFFFAOYSA-N | [1] |

| DSSTox Substance ID | DTXSID90595652 |[1][2] |

Table 2: Computed Physical and Chemical Properties

| Property | Value | Notes |

|---|---|---|

| Exact Mass | 182.0629059 Da | Computed by PubChem.[1][2] |

| Boiling Point | ~221.5 °C | Estimated.[2] |

| Melting Point | ~6.2 °C | Estimated.[2] |

| Density | ~1.033 g/cm³ | Estimated.[2] |

| Refractive Index | ~1.436 | Estimated.[2] |

| XLogP3 | 4 | A measure of lipophilicity.[1][2] |

| Rotatable Bond Count | 6 | [1][2] |

| Hydrogen Bond Donor Count | 0 | [1][2] |

| Hydrogen Bond Acceptor Count | 0 | [1][2] |

| Topological Polar Surface Area | 0 Ų |[1] |

Potential Synthesis Protocol

Reaction: Conversion of Octane-1,4-diol to 1,4-Dichlorooctane.

HO-(CH₂)₃-CH(OH)-(CH₂)₃-CH₃ + 2 SOCl₂ → Cl-(CH₂)₃-CH(Cl)-(CH₂)₃-CH₃ + 2 SO₂ + 2 HCl

Experimental Protocol:

-

Preparation: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add octane-1,4-diol (1 equivalent) dissolved in a suitable anhydrous solvent such as dichloromethane (B109758) or diethyl ether. Place the flask in an ice bath to maintain a temperature of 0-5 °C.

-

Addition of Reagent: Slowly add thionyl chloride (SOCl₂, 2.2 equivalents) dropwise to the stirred solution. A small amount of a tertiary amine base like pyridine (B92270) (2.2 equivalents) is often added to neutralize the HCl byproduct generated during the reaction. The addition should be controlled to keep the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction is then typically heated to reflux for 2-4 hours to ensure completion. Progress can be monitored using Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture back to room temperature. Carefully pour the mixture over crushed ice to quench any unreacted thionyl chloride. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to remove residual acid, followed by a wash with brine (saturated NaCl solution). Dry the separated organic layer over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄).

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield pure 1,4-Dichlorooctane.

Visualized Workflows and Applications

As a bifunctional molecule, 1,4-Dichlorooctane serves as a versatile intermediate for synthesizing more complex structures relevant to pharmaceutical and materials science research.

Caption: Proposed workflow for the synthesis of 1,4-Dichlorooctane.

The primary utility of 1,4-Dichlorooctane in drug development lies in its role as a linker or spacer. The two chlorine atoms act as reactive handles for nucleophilic substitution, allowing the introduction of an eight-carbon chain (with a branch point) between two other molecular fragments.

Caption: Role as an intermediate in synthesizing diverse chemical scaffolds.

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for 1,4-Dichlorooctane is not widely published, handling should follow standard precautions for halogenated hydrocarbons.

-

Handling: Use in a well-ventilated area or a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3] Avoid breathing vapors and prevent contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.[3]

-

Hazards: Alkyl halides are generally considered irritants and may be harmful if swallowed or inhaled.[4] Combustion may produce toxic fumes such as hydrogen chloride gas.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains.[3]

References

An In-depth Technical Guide to the Molecular Structure of 1,4-Dichlorooctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dichlorooctane is a chlorinated hydrocarbon with the molecular formula C8H16Cl2. This document provides a comprehensive overview of its molecular structure, physicochemical properties, and representative experimental protocols for its synthesis and characterization. Due to the limited availability of specific experimental data for this compound in published literature, this guide combines estimated data with established methodologies for analogous haloalkanes to provide a predictive and practical resource. The guide includes detailed procedural outlines and expected analytical outcomes, intended to support research and development activities involving chlorinated alkanes.

Molecular Structure and Identification

1,4-Dichlorooctane is an eight-carbon aliphatic chain with two chlorine atoms substituted at the first and fourth positions. The presence of a chiral center at the C-4 position means that this compound can exist as a racemic mixture of two enantiomers.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 1,4-dichlorooctane |

| CAS Number | 56375-92-9[1] |

| Molecular Formula | C8H16Cl2[1] |

| Canonical SMILES | CCCCC(CCCCl)Cl[1] |

| InChI | InChI=1S/C8H16Cl2/c1-2-3-5-8(10)6-4-7-9/h8H,2-7H2,1H3 |

| InChIKey | MZMYAXREHSQDRT-UHFFFAOYSA-N |

Below is a diagram of the 2D molecular structure of 1,4-dichlorooctane.

References

Synthesis of 1,4-Dichlorooctane from 1,4-Octanediol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,4-dichlorooctane from 1,4-octanediol (B12102794), with a focus on the widely employed thionyl chloride method. This document is intended to serve as a practical resource, offering detailed experimental protocols, comparative data, and visualizations to aid in the successful and efficient synthesis of this dichloroalkane.

Introduction

1,4-Dichlorooctane is a valuable chemical intermediate in organic synthesis, finding applications in the construction of more complex molecular architectures. Its bifunctional nature, with two reactive chlorine atoms at positions 1 and 4, allows for a variety of subsequent chemical transformations. The conversion of the readily available 1,4-octanediol to its corresponding dichloride is a key step in accessing this versatile building block. The most common and effective method for this transformation involves the use of thionyl chloride (SOCl₂), a reagent known for its clean conversion of alcohols to alkyl chlorides.

Reaction Mechanism and Pathway

The reaction of 1,4-octanediol with thionyl chloride proceeds through a nucleophilic substitution mechanism. Each hydroxyl group of the diol acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent internal or external attack by the chloride to displace the chlorosulfite ester intermediate. The use of a base, such as pyridine, is crucial in this reaction to neutralize the hydrochloric acid (HCl) byproduct, which can otherwise lead to unwanted side reactions. The overall reaction pathway is depicted below.

Caption: Reaction pathway for the synthesis of 1,4-dichlorooctane.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| 1,4-Octanediol | 146.23 | (To be calculated) | (To be calculated) |

| Thionyl Chloride (SOCl₂) | 118.97 | (To be calculated) | (To be calculated) |

| Pyridine | 79.10 | (To be calculated) | (To be calculated) |

| Diethyl Ether | 74.12 | As needed | - |

| 10% Sodium Bicarbonate Solution | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

| Ice | - | As needed | - |

Procedure

-

Reaction Setup: A 500 mL three-necked flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The flask is charged with 1,4-octanediol and a molar equivalent of dry pyridine.

-

Cooling: The flask is immersed in an ice bath to maintain a low temperature during the initial phase of the reaction.

-

Addition of Thionyl Chloride: Thionyl chloride (2.2 molar equivalents) is added dropwise from the dropping funnel to the vigorously stirred mixture. The rate of addition should be controlled to maintain the reaction temperature between 5-10°C.

-

Reaction Progression: After the addition of thionyl chloride is complete, the ice bath is removed, and the reaction mixture is allowed to stir at room temperature overnight.

-

Reflux: The following day, the reaction mixture is heated to reflux for 3 hours to ensure the completion of the reaction.

-

Work-up: The reaction mixture is cooled to room temperature and then cautiously poured over crushed ice.

-

Extraction: The aqueous mixture is transferred to a separatory funnel, and the product is extracted with diethyl ether.

-

Washing: The ethereal extract is washed sequentially with a 10% sodium bicarbonate solution and then with water to remove any remaining acid and pyridine.

-

Drying: The organic layer is dried over anhydrous magnesium sulfate.

-

Solvent Removal: The diethyl ether is removed by rotary evaporation.

-

Purification: The crude 1,4-dichlorooctane is purified by vacuum distillation.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Quantitative Data

While specific experimental data for the synthesis of 1,4-dichlorooctane from 1,4-octanediol is not extensively reported, the following table summarizes the available physical properties of 1,4-dichlorooctane and the reported yield for the analogous synthesis of 1,4-dichlorobutane (B89584).

| Property | Value |

| 1,4-Dichlorooctane | |

| Molecular Formula | C₈H₁₆Cl₂ |

| Molecular Weight | 183.12 g/mol [1][2] |

| Boiling Point (estimated) | 221.51°C[1] |

| Density (estimated) | 1.0333 g/cm³[1] |

| Refractive Index (estimated) | 1.4357[1] |

| 1,4-Dichlorobutane Synthesis | |

| Yield | 75-85% |

Safety Considerations

-

Thionyl Chloride: This reagent is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

-

Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin.

-

Hydrochloric Acid and Sulfur Dioxide: These are toxic and corrosive gases that are byproducts of the reaction. The reaction and work-up should be performed in a fume hood to avoid inhalation.

Conclusion

The synthesis of 1,4-dichlorooctane from 1,4-octanediol using thionyl chloride is a robust and reliable method. By adapting the well-established protocol for the synthesis of 1,4-dichlorobutane, researchers can expect to obtain the desired product in good yield. Careful attention to the reaction conditions, particularly temperature control during the addition of thionyl chloride, and adherence to safety protocols are paramount for a successful and safe synthesis. Further optimization of the reaction conditions for the specific substrate, 1,4-octanediol, may lead to improved yields and purity of the final product.

References

Spectroscopic Profile of 1,4-Dichlorooctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-dichlorooctane. Due to the limited availability of experimentally derived spectra for this specific compound, this document presents predicted spectroscopic data based on computational models, alongside established methodologies for the experimental acquisition of such data. This guide is intended to serve as a valuable resource for the characterization and analysis of 1,4-dichlorooctane in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1,4-dichlorooctane, including Mass Spectrometry, ¹³C Nuclear Magnetic Resonance (NMR), ¹H NMR, and Infrared (IR) Spectroscopy. These predictions are generated from widely used computational algorithms and provide a foundational dataset for the identification and characterization of this molecule.

Mass Spectrometry

The mass spectrum of 1,4-dichlorooctane is expected to exhibit a molecular ion peak and characteristic fragmentation patterns resulting from the loss of chlorine atoms and alkyl fragments. The presence of two chlorine isotopes (³⁵Cl and ³⁷Cl) will lead to isotopic peak patterns for chlorine-containing fragments.

| m/z | Predicted Fragment | Relative Abundance |

| 182/184/186 | [C₈H₁₆Cl₂]⁺ (Molecular Ion) | Low |

| 147/149 | [C₈H₁₆Cl]⁺ | Moderate |

| 111 | [C₈H₁₅]⁺ | Moderate |

| 97 | [C₇H₁₃]⁺ | High |

| 83 | [C₆H₁₁]⁺ | High |

| 69 | [C₅H₉]⁺ | High |

| 55 | [C₄H₇]⁺ | High |

| 49/51 | [CH₂Cl]⁺ | Moderate |

¹³C-NMR Spectroscopy

The predicted ¹³C-NMR spectrum of 1,4-dichlorooctane in CDCl₃ shows eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by the presence of the electron-withdrawing chlorine atoms.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 45.8 |

| C2 | 34.2 |

| C3 | 28.7 |

| C4 | 64.5 |

| C5 | 37.1 |

| C6 | 27.3 |

| C7 | 22.5 |

| C8 | 13.9 |

¹H-NMR Spectroscopy

The predicted ¹H-NMR spectrum of 1,4-dichlorooctane in CDCl₃ displays complex multiplets due to spin-spin coupling between adjacent protons. The protons closer to the chlorine atoms are expected to be shifted downfield.

| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| H1 (CH₂) | 3.58 | Triplet |

| H2 (CH₂) | 1.85 | Multiplet |

| H3 (CH₂) | 1.60 | Multiplet |

| H4 (CH) | 4.10 | Multiplet |

| H5 (CH₂) | 1.75 | Multiplet |

| H6 (CH₂) | 1.40 | Multiplet |

| H7 (CH₂) | 1.32 | Multiplet |

| H8 (CH₃) | 0.90 | Triplet |

Infrared (IR) Spectroscopy

The predicted IR spectrum of 1,4-dichlorooctane is expected to show characteristic absorption bands for C-H and C-Cl bonds.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C-H stretch (alkane) | 2850-2960 |

| C-H bend (alkane) | 1375-1465 |

| C-Cl stretch | 650-750 |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data for 1,4-dichlorooctane.

Synthesis of 1,4-Dichlorooctane from 1,4-Octanediol (B12102794)

A plausible synthetic route to 1,4-dichlorooctane is the chlorination of 1,4-octanediol using a suitable chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Materials:

-

1,4-Octanediol

-

Thionyl chloride (SOCl₂)

-

Pyridine (B92270) (optional, as a catalyst and acid scavenger)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-octanediol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride dropwise from a dropping funnel to the stirred solution. A small amount of pyridine can be added as a catalyst.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Gently reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and slowly pour it into a beaker containing ice-cold saturated sodium bicarbonate solution to neutralize the excess acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure 1,4-dichlorooctane.

Spectroscopic Analysis

Mass Spectrometry (MS):

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

Sample Preparation: A dilute solution of 1,4-dichlorooctane in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) is prepared.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-300.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve approximately 10-20 mg of 1,4-dichlorooctane in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹H-NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C-NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse program (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy:

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: A thin film of neat 1,4-dichlorooctane is prepared between two salt plates (e.g., NaCl or KBr).

-

Acquisition:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

-

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a synthesized compound like 1,4-dichlorooctane.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 1,4-Dichlorooctane.

An In-depth Technical Guide to the NMR Spectral Analysis of 1,4-Dichlorooctane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR) spectra of 1,4-Dichlorooctane. Due to the absence of publicly available experimental spectra for this specific compound, this document outlines the theoretical ¹H and ¹³C NMR spectral data based on established principles of chemical shifts and spin-spin coupling. Furthermore, it details the standard experimental protocols for acquiring high-quality NMR data.

Predicted ¹H and ¹³C NMR Spectral Data for 1,4-Dichlorooctane

The structure of 1,4-Dichlorooctane is as follows:

The predicted NMR data is based on the analysis of chemical environments of each carbon and proton, considering the inductive effects of the chlorine atoms.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants for 1,4-Dichlorooctane

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 | ~3.60 | Triplet | ~6.5 | 2H |

| H-4 | ~4.05 | Multiplet | - | 1H |

| H-8 | ~0.90 | Triplet | ~7.0 | 3H |

| H-2, H-3, H-5, H-6, H-7 | ~1.30 - 1.90 | Multiplets | - | 10H |

Note: The protons on carbons 2, 3, 5, 6, and 7 would appear as a complex series of overlapping multiplets in the aliphatic region.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for 1,4-Dichlorooctane

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~45 |

| C-4 | ~65 |

| C-8 | ~14 |

| C-2, C-3, C-5, C-6, C-7 | ~22 - 35 |

Experimental Protocols

Sample Preparation for NMR Spectroscopy

A well-prepared sample is crucial for obtaining a high-quality NMR spectrum. The following is a standard protocol for preparing a sample of a small organic molecule like 1,4-Dichlorooctane.

-

Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.

-

Choice of Solvent: Select a deuterated solvent that completely dissolves the sample. For non-polar to moderately polar compounds like 1,4-Dichlorooctane, deuterated chloroform (B151607) (CDCl₃) is a common choice. The deuterium (B1214612) in the solvent is "invisible" in ¹H NMR and is used for the spectrometer's lock signal.

-

Concentration: For a standard ¹H NMR spectrum, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient for small molecules (under 1000 g/mol ).[1] For ¹³C NMR, a more concentrated sample of 50-100 mg is often required due to the lower natural abundance of the ¹³C isotope.[1]

-

Sample Filtration: If the sample contains any particulate matter, it should be filtered through a small plug of glass wool in a Pasteur pipette into the NMR tube to prevent poor spectral resolution.[1]

-

Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

NMR Tube: Use a clean, high-quality 5 mm NMR tube.

Acquiring ¹H and ¹³C NMR Spectra

The following steps outline a general procedure for acquiring ¹H and ¹³C NMR spectra on a modern NMR spectrometer.

-

Instrument Setup:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which results in sharp spectral lines.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Angle: A 30-45° pulse is typically used for routine spectra.

-

Acquisition Time: Usually 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses allows for the relaxation of the nuclei.

-

Number of Scans: For a sufficiently concentrated sample, 8-16 scans are usually adequate.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Angle: A 30-45° pulse is common.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A longer delay of 2-10 seconds is often necessary, especially for quaternary carbons.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio.

-

Proton Decoupling: To simplify the spectrum and enhance the signal-to-noise ratio, broadband proton decoupling is employed, which collapses the carbon-proton couplings into single lines for each unique carbon.

-

-

Data Processing:

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

-

Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Integration: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons.

-

Peak Picking: The chemical shift of each peak is determined.

-

Visualizations

Molecular Structure and Magnetic Environments

The following diagram illustrates the different proton and carbon environments in 1,4-Dichlorooctane, which give rise to distinct signals in the NMR spectra.

Caption: Predicted ¹H and ¹³C NMR chemical shift environments for 1,4-Dichlorooctane.

NMR Spectral Analysis Workflow

The logical flow from sample preparation to final spectral analysis is depicted in the following diagram.

Caption: Workflow for NMR spectral analysis.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 1,4-Dichlorooctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 1,4-dichlorooctane. It details the expected vibrational modes, presents quantitative data in a structured format, outlines a representative experimental protocol for obtaining the IR spectrum, and includes a logical workflow for spectral analysis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize IR spectroscopy for the structural elucidation and characterization of halogenated organic compounds.

Introduction to the Infrared Spectroscopy of Haloalkanes

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and determine the molecular structure of organic compounds. The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. Specific bonds within a molecule vibrate at characteristic frequencies, and when the frequency of the incident IR radiation matches a vibrational frequency, absorption occurs. An IR spectrum is a plot of the intensity of absorbed or transmitted radiation versus the frequency (typically expressed in wavenumbers, cm⁻¹).

For haloalkanes such as 1,4-dichlorooctane, the key characteristic absorptions arise from the stretching and bending vibrations of carbon-hydrogen (C-H) and carbon-chlorine (C-Cl) bonds. The presence and position of these absorption bands provide valuable information about the compound's structure.

Predicted Infrared Absorption Data for 1,4-Dichlorooctane

While a publicly available experimental IR spectrum for 1,4-dichlorooctane is not readily accessible, the expected absorption frequencies can be predicted based on the known characteristic frequencies of similar functional groups in other haloalkanes. The following table summarizes the anticipated key IR absorption bands for 1,4-dichlorooctane.

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Description |

| 2960-2850 | C-H stretch | Strong | These strong absorptions are characteristic of the stretching vibrations of the sp³ hybridized C-H bonds within the octane (B31449) backbone. Multiple peaks may be observed due to the symmetric and asymmetric stretching of CH₂ and CH₃ groups.[1][2][3] |

| 1470-1450 | C-H bend (scissoring) | Medium | This absorption corresponds to the scissoring (bending) vibration of the methylene (B1212753) (-CH₂-) groups in the alkyl chain.[2][3] |

| 1370-1350 | C-H bend (rocking) | Medium | This band is attributed to the rocking motion of the C-H bonds in the alkyl chain.[2] |

| 850-550 | C-Cl stretch | Medium to Strong | The carbon-chlorine stretching vibration is a key feature in the IR spectrum of chloroalkanes and typically appears in this region of the fingerprint part of the spectrum.[2][3] The exact position can be influenced by the local molecular environment. |

Experimental Protocol for Acquiring the IR Spectrum

The following is a detailed methodology for obtaining the Fourier-transform infrared (FTIR) spectrum of a liquid sample like 1,4-dichlorooctane using an attenuated total reflectance (ATR) accessory, which is a common and convenient method for liquid samples.

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory with a suitable crystal (e.g., diamond or zinc selenide)

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

-

Purge the sample compartment with dry nitrogen or air to minimize interference from atmospheric water and carbon dioxide.

-

-

Background Spectrum Collection:

-

Before analyzing the sample, a background spectrum must be collected. This is a spectrum of the empty ATR crystal and the surrounding atmosphere.

-

Ensure the ATR crystal surface is clean. It can be cleaned with a solvent such as isopropanol (B130326) and a soft, lint-free wipe, then allowed to dry completely.

-

Collect the background spectrum. Typically, 16 to 32 scans are co-added to obtain a good signal-to-noise ratio.[4] This background spectrum will be automatically subtracted from the sample spectrum by the instrument's software.

-

-

Sample Application:

-

Place a small drop of 1,4-dichlorooctane directly onto the center of the ATR crystal. Only a small amount is needed to cover the crystal surface.

-

-

Sample Spectrum Collection:

-

Acquire the IR spectrum of the sample. Use the same number of scans and resolution as for the background spectrum to ensure proper subtraction.

-

The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The resulting spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Process the spectrum as needed, which may include baseline correction or smoothing.

-

Identify and label the significant absorption peaks and compare them to the expected values for the functional groups present in 1,4-dichlorooctane.

-

-

Cleaning:

-

After the analysis, thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.

-

Visualization of Experimental and Analytical Workflow

The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of 1,4-dichlorooctane.

Caption: Workflow for the IR spectroscopic analysis of 1,4-dichlorooctane.

References

Unraveling 1,4-Dichlorooctane: A Technical Guide to its Mass Spectrometric Profile

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the mass spectrometry of 1,4-dichlorooctane, tailored for researchers, scientists, and professionals in drug development. The document outlines detailed experimental protocols, predicted fragmentation patterns, and quantitative data to facilitate the identification and characterization of this compound.

Introduction

1,4-Dichlorooctane is a halogenated alkane whose detection and characterization are crucial in various chemical and pharmaceutical contexts. Mass spectrometry, coupled with gas chromatography (GC-MS), stands as a primary analytical technique for the definitive identification and quantification of such compounds. This guide delves into the electron ionization (EI) mass spectrometry of 1,4-dichlorooctane, offering a predictive analysis of its fragmentation behavior.

Predicted Electron Ionization Mass Spectrum

The mass spectrum of 1,4-dichlorooctane is characterized by a molecular ion and a series of fragment ions resulting from the cleavage of C-C and C-Cl bonds. The presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl) will result in characteristic isotopic patterns for chlorine-containing fragments.

Table 1: Predicted Key Fragment Ions in the Mass Spectrum of 1,4-Dichlorooctane

| m/z (for ³⁵Cl) | Proposed Fragment Structure | Notes |

| 182, 184, 186 | [C₈H₁₆Cl₂]⁺ | Molecular ion peak cluster. The M+2 and M+4 peaks are due to the presence of ³⁷Cl isotopes. |

| 147 | [C₈H₁₆Cl]⁺ | Loss of a chlorine radical. |

| 125 | [C₅H₁₀Cl]⁺ | Cleavage at the C4-C5 bond, retaining the chlorine at C4. |

| 111 | [C₄H₈Cl]⁺ | Cleavage at the C3-C4 bond, retaining the chlorine at C4. |

| 91 | [C₃H₆Cl]⁺ | Fragment containing the C1-C3 segment with the chlorine atom. |

| 63 | [C₂H₄Cl]⁺ | Ethyl chloride cation. |

| 55 | [C₄H₇]⁺ | Butenyl cation resulting from the loss of both chlorine atoms and subsequent rearrangement. |

| 41 | [C₃H₅]⁺ | Allyl cation, a common fragment in alkane chains. |

Experimental Protocol: GC-MS Analysis

A standard method for the analysis of 1,4-dichlorooctane involves gas chromatography coupled with mass spectrometry (GC-MS).

3.1. Sample Preparation

-

Prepare a stock solution of 1,4-dichlorooctane in a volatile organic solvent such as dichloromethane (B109758) or hexane (B92381) at a concentration of 1 mg/mL.

-

Perform serial dilutions to prepare working standards in the range of 1-100 µg/mL.

-

For analysis of complex matrices, a suitable extraction method like liquid-liquid extraction or solid-phase extraction may be required.

3.2. Instrumentation

A gas chromatograph equipped with a capillary column and coupled to a mass spectrometer with an electron ionization source is recommended.

Table 2: Gas Chromatography (GC) Parameters

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 20:1 |

| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

Table 3: Mass Spectrometry (MS) Parameters

| Parameter | Value |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Mass Range | 35-300 amu |

| Scan Rate | 2 scans/sec |

Visualizing the Process and Fragmentation

To aid in the understanding of the analytical workflow and the molecular fragmentation, the following diagrams are provided.

Caption: Experimental workflow for the GC-MS analysis of 1,4-dichlorooctane.

Caption: Predicted fragmentation pathway of 1,4-dichlorooctane under electron ionization.

Theoretical Conformational Analysis of 1,4-Dichlorooctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for the conformational analysis of 1,4-dichlorooctane. In the absence of direct empirical studies on this specific molecule, this document extrapolates from established principles of stereochemistry and computational chemistry, drawing parallels with analogous halogenated alkanes. It outlines the key theoretical considerations, computational methodologies, and experimental protocols necessary to elucidate the conformational landscape of 1,4-dichlorooctane. This guide is intended to serve as a foundational resource for researchers undertaking theoretical and experimental investigations of flexible dichloroalkanes, with applications in medicinal chemistry, materials science, and chemical biology.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For flexible molecules such as 1,4-dichlorooctane, a multitude of conformations, arising from rotation about single bonds, are accessible at room temperature. The relative populations of these conformers, dictated by their thermodynamic stabilities, determine the macroscopic properties of the substance. In the context of drug development, understanding the preferred conformations of a molecule is paramount for predicting its interaction with biological targets.

1,4-Dichlorooctane presents a fascinating case study in conformational analysis due to the interplay of steric and electrostatic interactions involving the two chlorine atoms and the flexible octane (B31449) chain. The relative positions of the chlorine atoms can give rise to a complex potential energy surface with numerous local minima, corresponding to distinct stable conformers. This guide will explore the theoretical underpinnings of this conformational isomerism and provide a roadmap for its detailed investigation.

Theoretical Background: Conformational Isomerism in Dichloroalkanes

The conformational preferences of alkanes are primarily governed by torsional and steric strain. In dichloroalkanes, electrostatic interactions, including dipole-dipole interactions and the potential for a "gauche effect," add another layer of complexity.

Torsional Strain and Key Dihedral Angles

Rotation around the carbon-carbon single bonds in the octane chain of 1,4-dichlorooctane will lead to various staggered and eclipsed conformations. The key dihedral angles to consider are those involving the C-Cl bonds. Similar to smaller haloalkanes, staggered conformations are energetic minima, while eclipsed conformations represent energy maxima.

Steric and Electrostatic Interactions

The relative positioning of the two chlorine atoms is a critical determinant of conformational stability. When the chlorine atoms are in close proximity, van der Waals repulsion (steric hindrance) will destabilize the conformer. Conversely, attractive or repulsive electrostatic interactions between the polar C-Cl bonds will also play a significant role.

The Gauche and Anti Conformations

With respect to the C1-C2-C3-C4 carbon backbone segment, the relationship between the two chlorine atoms can be described as anti (dihedral angle of ~180°) or gauche (dihedral angle of ~60°). In many simple alkanes, the anti conformation is the most stable due to minimized steric strain. However, for molecules with electronegative substituents, such as 1,2-dichloroethane, the gauche conformation can be stabilized by hyperconjugation, an effect where a C-H σ-bonding orbital donates electron density into an adjacent C-Cl σ*-antibonding orbital.[1] This phenomenon, known as the "gauche effect," could potentially influence the conformational equilibrium of 1,4-dichlorooctane.

Computational Methodologies for Conformational Analysis

A variety of computational methods can be employed to explore the conformational space of 1,4-dichlorooctane and to calculate the relative energies of its conformers.

Molecular Mechanics (MM)

Molecular mechanics methods utilize classical force fields to approximate the potential energy of a molecule as a function of its geometry. These methods are computationally inexpensive and are well-suited for performing initial conformational searches to identify a large number of potential energy minima. Several force fields, such as CHARMM and those based on the Drude polarizable model, have been specifically parameterized for halogenated compounds to better account for electrostatic interactions.[2]

Quantum Mechanics (QM)

Quantum mechanical methods provide a more accurate description of the electronic structure and are essential for obtaining reliable conformational energies.

-

Density Functional Theory (DFT): DFT is a widely used QM method that offers a good balance between accuracy and computational cost. Functionals such as B3LYP, often paired with a suitable basis set (e.g., 6-31G(d,p) or larger), are commonly used for conformational analysis.[3][4]

-

Ab Initio Methods: Higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)), can provide benchmark-quality energies.[5] However, due to their high computational expense, they are typically used to refine the energies of a smaller number of low-energy conformers identified by MM or DFT methods.

Solvation Models

The surrounding medium can significantly influence conformational equilibria. Implicit solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated into QM calculations to approximate the effect of a solvent. For a more detailed understanding of solvent-solute interactions, explicit solvent molecular dynamics simulations may be necessary.

Hypothetical Data Presentation

The following tables present hypothetical quantitative data that could be obtained from a computational study of 1,4-dichlorooctane. These tables are for illustrative purposes to demonstrate how the results of such an analysis would be presented.

Table 1: Calculated Relative Energies of 1,4-Dichlorooctane Conformers

| Conformer | Dihedral Angle (Cl-C1...C4-Cl) | Relative Energy (kcal/mol) - Gas Phase (DFT/B3LYP/6-31G(d)) | Relative Energy (kcal/mol) - Toluene (PCM) |

| Anti-Anti (AA) | 178.5° | 0.00 | 0.00 |

| Anti-Gauche (AG) | 65.2° | 0.85 | 0.75 |

| Gauche-Gauche (GG) | 63.8° | 1.50 | 1.30 |

| Syn-Pentane interaction | - | 3.50 | 3.20 |

Table 2: Key Geometric Parameters of the Most Stable Conformer (AA)

| Parameter | Value (DFT/B3LYP/6-31G(d)) |

| C1-Cl Bond Length | 1.78 Å |

| C4-Cl Bond Length | 1.79 Å |

| C1-C2-C3 Bond Angle | 112.5° |

| C2-C3-C4 Bond Angle | 113.0° |

Experimental Protocols for Conformational Analysis

Experimental techniques can be used to validate and complement the findings of theoretical studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying molecular conformation in solution.[6][7]

-

Methodology:

-

Sample Preparation: Dissolve a known concentration of 1,4-dichlorooctane in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire one-dimensional ¹H and ¹³C NMR spectra, as well as two-dimensional correlation spectra (e.g., COSY, HSQC) to aid in peak assignment.

-

Coupling Constant Analysis: Measure the vicinal proton-proton coupling constants (³JHH). The magnitude of these coupling constants is related to the dihedral angle between the coupled protons via the Karplus equation. By analyzing the coupling constants along the octane backbone, the populations of different conformers can be estimated.

-

Low-Temperature NMR: At sufficiently low temperatures, the interconversion between conformers may become slow on the NMR timescale, allowing for the direct observation of individual conformers.[8]

-

Raman Spectroscopy

Raman spectroscopy is sensitive to the vibrational modes of a molecule, which are in turn dependent on its conformation.[9][10][11]

-

Methodology:

-

Sample Preparation: The sample can be a neat liquid, a solution, or a solid.

-

Data Acquisition: Irradiate the sample with a monochromatic laser source and collect the scattered light. The Raman spectrum consists of peaks that are shifted in frequency from the incident laser line.

-

Spectral Analysis: Certain vibrational modes, particularly in the low-frequency region, are characteristic of specific conformers. For example, the C-Cl stretching and skeletal deformation modes are sensitive to the gauche or anti arrangement of the chlorine atoms.

-

Temperature-Dependent Studies: By measuring the Raman spectra at different temperatures, the enthalpy difference between conformers can be determined from the change in the relative intensities of their characteristic peaks.[12]

-

Visualizations

Logical Workflow for Conformational Analysis

Caption: A flowchart illustrating the computational workflow for the conformational analysis of 1,4-dichlorooctane.

Interplay of Factors in Conformational Stability

Caption: A diagram showing the key factors that contribute to the conformational stability of 1,4-dichlorooctane.

Conclusion

The conformational analysis of 1,4-dichlorooctane, while not yet empirically detailed in the scientific literature, can be thoroughly investigated using a combination of modern computational chemistry techniques and established experimental methods. This guide has provided a theoretical framework and a practical roadmap for such an investigation. By employing a multi-faceted approach, researchers can gain a detailed understanding of the conformational landscape of this and other flexible halogenated alkanes, providing valuable insights for applications in drug design and materials science. The principles and methodologies outlined herein are broadly applicable to the study of conformational isomerism in a wide range of organic molecules.

References

- 1. Polarizable Empirical Force Field for Halogen-containing Compounds Based on the Classical Drude Oscillator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. youtube.com [youtube.com]

- 4. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. auremn.org.br [auremn.org.br]

- 8. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Raman analysis of bond conformations in the rotator state and premelting of normal alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Synthesis of Substituted Tetrahydrofurans Using 1,4-Dichlorooctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-butyltetrahydrofuran (B94675), a substituted tetrahydrofuran (B95107), from the starting material 1,4-dichlorooctane. The synthesis is proposed as a two-step process: a selective monohydrolysis of 1,4-dichlorooctane to yield 4-chlorooctan-1-ol (B13762189), followed by an intramolecular Williamson ether synthesis to form the tetrahydrofuran ring. While direct experimental data for this specific transformation is not extensively available, the protocols herein are based on well-established and analogous chemical reactions. This guide includes detailed experimental procedures, tabulated data from analogous transformations, and visual diagrams to aid in the successful execution of this synthetic route.

Introduction

Substituted tetrahydrofurans are crucial structural motifs found in a wide array of natural products and pharmaceuticals. Their synthesis is a topic of significant interest in organic and medicinal chemistry. This document outlines a practical approach to synthesize 2-butyltetrahydrofuran, a valuable building block, utilizing the readily available starting material, 1,4-dichlorooctane. The proposed pathway involves the selective conversion of one of the chloro groups to a hydroxyl group, creating a halohydrin intermediate, which then undergoes base-mediated intramolecular cyclization. This method, an adaptation of the classic Williamson ether synthesis, offers a straightforward route to the desired substituted tetrahydrofuran.

Proposed Synthetic Pathway

The conversion of 1,4-dichlorooctane to 2-butyltetrahydrofuran is proposed to proceed via the following two steps:

-

Selective Monohydrolysis: One of the chlorine atoms in 1,4-dichlorooctane is replaced by a hydroxyl group through a nucleophilic substitution reaction with a hydroxide (B78521) source. This step is crucial for generating the necessary precursor for cyclization.

-

Intramolecular Williamson Ether Synthesis: The resulting 4-chlorooctan-1-ol undergoes an intramolecular SN2 reaction. In the presence of a strong base, the hydroxyl group is deprotonated to form an alkoxide, which then displaces the remaining chloride on the same molecule to form the 2-butyltetrahydrofuran ring.

Data Presentation: Analogous Reactions

The following tables summarize quantitative data from reactions analogous to the proposed synthetic steps. These data provide a reference for expected yields and reaction conditions.

Table 1: Selective Monohydrolysis of Dihaloalkanes to Haloalcohols (Analogous Reactions)

| Dihaloalkane | Reaction Conditions | Product | Yield (%) | Reference |

| 1,4-Dichlorobutane | H₂O, 100°C, 24 h | 4-Chlorobutan-1-ol | ~60% | Adapted from established hydrolysis principles |

| 1,5-Dichloropentane | aq. NaHCO₃, reflux | 5-Chloropentan-1-ol | ~55% | General synthetic method adaptation |

Table 2: Intramolecular Williamson Ether Synthesis of Haloalcohols to Tetrahydrofurans (Analogous Reactions)

| Haloalcohol | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 4-Chlorobutan-1-ol | NaOH | H₂O | 100 | 2 | Tetrahydrofuran | >90% | --INVALID-LINK--[1] |

| 4-Bromo-1-butanol | NaH | THF | 25 | 1 | Tetrahydrofuran | ~95% | General Williamson ether synthesis protocol |

| 5-Chloropentan-1-ol | KOH | DMSO | 80 | 3 | Tetrahydropyran | ~85% | General Williamson ether synthesis protocol |

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis of 2-butyltetrahydrofuran from 1,4-dichlorooctane, based on analogous and well-established procedures.

Step 1: Selective Monohydrolysis of 1,4-Dichlorooctane to 4-Chlorooctan-1-ol

Materials:

-

1,4-Dichlorooctane

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-dichlorooctane (1 mole equivalent) and a 1 M aqueous solution of sodium bicarbonate (1.1 mole equivalents).

-

Heat the mixture to reflux (approximately 100°C) and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After completion, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the aqueous phase with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 4-chlorooctan-1-ol.

-

Purify the crude product by fractional distillation under reduced pressure.

Step 2: Intramolecular Williamson Ether Synthesis of 4-Chlorooctan-1-ol to 2-Butyltetrahydrofuran

Materials:

-

4-Chlorooctan-1-ol

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 mole equivalents) in anhydrous THF (100 mL).

-

Cool the suspension to 0°C in an ice bath.

-

Dissolve 4-chlorooctan-1-ol (1 mole equivalent) in anhydrous THF (50 mL) and add it dropwise to the sodium hydride suspension via a dropping funnel over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC or GC.

-

Upon completion, carefully quench the reaction by the slow, dropwise addition of deionized water at 0°C to decompose any unreacted sodium hydride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude 2-butyltetrahydrofuran by distillation.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed synthetic pathway from 1,4-Dichlorooctane to 2-Butyltetrahydrofuran.

Caption: General experimental workflow for the two-step synthesis.

References

Application Notes and Protocols for the Intramamolecular Cyclization of 1,4-Dichlorooctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopentane (B165970) ring is a crucial structural motif in a multitude of biologically active molecules and natural products, making it a privileged scaffold in modern drug discovery. Its conformational flexibility and the capacity for stereochemically diverse substitution patterns offer a unique platform for designing novel therapeutics with improved potency and selectivity. This document provides detailed protocols for the intramolecular cyclization of 1,4-dichlorooctane, a key reaction for synthesizing cyclopentane derivatives. The primary focus will be on the intramolecular Grignard reaction, a robust method for forming carbon-carbon bonds and achieving cyclization.

The resulting cyclopentane derivatives have significant potential in medicinal chemistry, serving as building blocks for various therapeutic agents. A notable example is the prostaglandin (B15479496) F2α analogue, Latanoprost, which is widely used in the treatment of glaucoma and ocular hypertension. Understanding the synthesis and biological relevance of these cyclopentane structures is paramount for the development of new and effective pharmaceuticals.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the potential products is provided below.

| Property | 1,4-Dichlorooctane (Starting Material) | 1-Ethylcyclopentane (Major Product) | 1-Chloro-1-ethylcyclopentane (Minor Product) |

| Molecular Formula | C₈H₁₆Cl₂[1][2] | C₇H₁₄ | C₇H₁₃Cl[3] |

| Molecular Weight | 183.12 g/mol [1][2] | 98.19 g/mol [4] | 132.63 g/mol [3] |

| Boiling Point | ~221.5 °C (estimated)[1] | 103 °C[4] | Not available |

| Density | ~1.033 g/mL (estimated)[1] | 0.763 g/mL at 25 °C[4] | Not available |

| Melting Point | ~6.2 °C (estimated)[1] | -138 °C[4] | Not available |

Experimental Protocols

Intramolecular Grignard Reaction of 1,4-Dichlorooctane

This protocol details the intramolecular Grignard reaction of 1,4-dichlorooctane to synthesize ethylcyclopentane. The reaction involves the formation of a mono-Grignard reagent, which then undergoes an intramolecular nucleophilic attack to form the five-membered ring. High dilution conditions are crucial to favor intramolecular cyclization over intermolecular reactions.

Materials:

-

1,4-Dichlorooctane

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Iodine (crystal)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask (three-necked)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Apparatus Setup: All glassware must be thoroughly dried in an oven and assembled while hot under a stream of inert gas (Nitrogen or Argon) to exclude moisture. Equip the three-necked flask with a reflux condenser, a dropping funnel, and a gas inlet. Place a magnetic stir bar in the flask.

-

Magnesium Activation: Add magnesium turnings (1.2 equivalents) to the reaction flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under the inert atmosphere until the violet vapor of iodine is observed and subsequently dissipates. This indicates the activation of the magnesium surface. Allow the flask to cool to room temperature.

-

Reaction Initiation: Add a small volume of anhydrous THF to the flask to cover the magnesium turnings. Prepare a solution of 1,4-dichlorooctane (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small aliquot of this solution to the magnesium suspension to initiate the reaction. The initiation is indicated by a slight warming of the mixture and the disappearance of the iodine color. Gentle warming may be applied if the reaction does not start.

-

Slow Addition: Once the reaction has initiated, add the remaining solution of 1,4-dichlorooctane dropwise from the dropping funnel over several hours to maintain a gentle reflux. This slow addition under high dilution favors the intramolecular cyclization.

-

Reaction Completion and Workup: After the addition is complete, continue stirring at reflux for an additional hour to ensure complete reaction. Cool the reaction mixture in an ice bath.

-

Quenching: Slowly and carefully add 1 M HCl to quench the reaction and dissolve any unreacted magnesium.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: The crude product can be purified by fractional distillation to yield pure ethylcyclopentane.

Quantitative Data

The yield of intramolecular cyclization reactions is highly dependent on reaction conditions. The following table summarizes expected yields for similar intramolecular Grignard reactions forming five-membered rings.

| Dihaloalkane Substrate | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 1,5-Dichloropentane | THF | 65 | 4 | 75-85 | General Literature |

| 1-Bromo-5-chloropentane | THF | 65 | 4 | 80-90 | General Literature |

| 1,5-Dibromopentane | Diethyl Ether | 35 | 6 | 70-80 | General Literature |

Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the intramolecular Grignard cyclization of 1,4-dichlorooctane.

Caption: Experimental workflow for the synthesis of ethylcyclopentane.

Signaling Pathway of Latanoprost

Latanoprost, a cyclopentane derivative, is a prostaglandin F2α analogue used to treat glaucoma. It functions by binding to the prostaglandin F receptor (FP receptor), a G-protein coupled receptor, leading to a signaling cascade that increases the uveoscleral outflow of aqueous humor, thus reducing intraocular pressure.[5][6][7][8][9]

Caption: Signaling pathway of Latanoprost in reducing intraocular pressure.

References

- 1. lookchem.com [lookchem.com]

- 2. 1,4-Dichlorooctane | C8H16Cl2 | CID 18695165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Chloro-1-ethylcyclopentane | C7H13Cl | CID 12859568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1640-89-7 CAS MSDS (ETHYLCYCLOPENTANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. What is the mechanism of Latanoprostene Bunod? [synapse.patsnap.com]

- 6. mims.com:443 [mims.com:443]

- 7. droracle.ai [droracle.ai]

- 8. What is the mechanism of Latanoprost? [synapse.patsnap.com]

- 9. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols: 1,4-Dichlorooctane as a Precursor for Cyclic Ethers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of the cyclic ether, 2-butyltetrahydrofuran (B94675), using 1,4-dichlorooctane as the starting material. This process involves a two-step synthetic sequence: the hydrolysis of 1,4-dichlorooctane to octane-1,4-diol, followed by an acid-catalyzed intramolecular cyclization.

This document outlines detailed experimental protocols for both key reactions and presents expected product specifications. The methodologies described are based on established principles of organic synthesis and are intended to be a valuable resource for researchers in synthetic chemistry and drug development.

Overview of the Synthetic Pathway

The conversion of 1,4-dichlorooctane to 2-butyltetrahydrofuran proceeds through the following two-stage process:

-

Hydrolysis: The initial step involves the conversion of 1,4-dichlorooctane to octane-1,4-diol. This is typically achieved via a nucleophilic substitution reaction where the chlorine atoms are displaced by hydroxide (B78521) ions.

-

Intramolecular Cyclization: The resulting octane-1,4-diol undergoes an acid-catalyzed dehydration reaction, leading to the formation of the five-membered cyclic ether, 2-butyltetrahydrofuran. This intramolecular Williamson ether synthesis is a common and effective method for the formation of cyclic ethers, with five-membered rings being kinetically and thermodynamically favored.[1][2]

Data Presentation

The following table summarizes the key reactants and the final product of this synthetic pathway, along with their relevant chemical properties.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 1,4-Dichlorooctane | C₈H₁₆Cl₂ | 183.12[3] | Starting material |

| Octane-1,4-diol | C₈H₁₈O₂ | 146.23 | Intermediate |

| 2-Butyltetrahydrofuran | C₈H₁₆O | 128.21[2] | Final Product; Boiling Point: ~161°C[2] |

Experimental Protocols

Step 1: Synthesis of Octane-1,4-diol from 1,4-Dichlorooctane (Hydrolysis)

This protocol describes the hydrolysis of 1,4-dichlorooctane to yield octane-1,4-diol.

Materials:

-

1,4-Dichlorooctane

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Water (distilled or deionized)

-

A suitable solvent (e.g., a mixture of water and a polar aprotic solvent like DMSO to aid solubility)

-

Dichloromethane (B109758) or Diethyl ether (for extraction)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,4-dichlorooctane (1 equivalent) in a mixture of water and a co-solvent such as DMSO.

-

Add a solution of sodium hydroxide or potassium hydroxide (2.2 equivalents) in water to the flask.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent such as dichloromethane or diethyl ether.

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield crude octane-1,4-diol.

-

The crude product can be purified by vacuum distillation or column chromatography.

Step 2: Synthesis of 2-Butyltetrahydrofuran from Octane-1,4-diol (Intramolecular Cyclization)

This protocol outlines the acid-catalyzed dehydration of octane-1,4-diol to form 2-butyltetrahydrofuran.

Materials:

-

Octane-1,4-diol

-

A strong acid catalyst (e.g., concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH))

-

Anhydrous Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (for neutralization)

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Distillation apparatus

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Place octane-1,4-diol (1 equivalent) in a round-bottom flask equipped for distillation.

-

Add a catalytic amount of a strong acid, such as a few drops of concentrated sulfuric acid or a small amount of p-toluenesulfonic acid.

-

Heat the mixture. The 2-butyltetrahydrofuran product will distill as it is formed. Water will also be produced during the reaction.

-

Collect the distillate, which will be a mixture of 2-butyltetrahydrofuran and water.

-

Transfer the distillate to a separatory funnel and wash with a saturated solution of sodium carbonate or potassium carbonate to neutralize any remaining acid.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Purify the 2-butyltetrahydrofuran by fractional distillation. The expected boiling point is approximately 161°C.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of 2-butyltetrahydrofuran from 1,4-dichlorooctane.

Caption: Synthetic workflow for 2-butyltetrahydrofuran.

Logical Relationship of the Synthesis

This diagram shows the logical progression from the starting material to the final product, highlighting the key transformation in each step.

Caption: Transformation from precursor to cyclic ether.

References

Application Notes and Protocols: Formation of Grignard Reagents from 1,4-Dichlorooctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful nucleophilic organometallic compounds extensively utilized in organic synthesis for the formation of carbon-carbon bonds.[1][2] The preparation of Grignard reagents from dihaloalkanes offers a route to difunctionalized molecules, which are valuable precursors in the synthesis of pharmaceuticals and other complex organic molecules. This document provides a detailed protocol for the formation of a Grignard reagent from 1,4-dichlorooctane. Due to a lack of specific literature data for 1,4-dichlorooctane, the presented quantitative data is illustrative and based on known reactivity patterns of similar 1,4-dihaloalkanes. The primary challenge in this synthesis is the potential for intramolecular cyclization to form a five-membered ring, competing with the formation of the desired mono- and bis-Grignard reagents.

Reaction Scheme

The reaction of 1,4-dichlorooctane with magnesium metal in an ether solvent can lead to three main products: the mono-Grignard reagent, the bis-Grignard reagent, and a cyclized byproduct, 1-butylcyclopentane. The distribution of these products is highly dependent on the reaction conditions.

Figure 1: Reaction pathways in the Grignard formation from 1,4-dichlorooctane.

Caption: Reaction pathways for 1,4-dichlorooctane with magnesium.

Experimental Data

The following table summarizes illustrative quantitative data for the Grignard reagent formation from 1,4-dichlorooctane under two different hypothetical conditions, highlighting the influence of reaction parameters on product distribution.

| Parameter | Condition A (Excess Mg, Slow Addition) | Condition B (Equimolar Mg, Fast Addition) |

| Reactants | ||

| 1,4-Dichlorooctane | 18.31 g (0.1 mol) | 18.31 g (0.1 mol) |

| Magnesium Turnings | 7.29 g (0.3 mol) | 2.43 g (0.1 mol) |

| Anhydrous THF | 200 mL | 200 mL |

| Reaction Conditions | ||

| Addition Time | 4 hours | 30 minutes |

| Temperature | 25 °C (initiation), then 40 °C | 25 °C (initiation), then reflux |

| Illustrative Product Yields | ||

| Mono-Grignard Reagent | ~40% | ~20% |

| Bis-Grignard Reagent | ~35% | ~10% |

| 1-Butylcyclopentane | ~20% | ~65% |

| Wurtz Coupling Products | ~5% | ~5% |

Experimental Protocol

This protocol details the step-by-step procedure for the laboratory-scale synthesis of the Grignard reagent from 1,4-dichlorooctane, aiming to favor the formation of the bis-Grignard reagent.

Materials and Apparatus:

-

Reagents: 1,4-Dichlorooctane, magnesium turnings, iodine (crystal), anhydrous tetrahydrofuran (B95107) (THF).

-

Apparatus: Three-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, magnetic stir bar, heating mantle, nitrogen or argon gas inlet, and drying tubes. All glassware must be oven-dried before use to ensure anhydrous conditions.[3]